molecular formula C14H12N2O B1330709 4-(5-Methyl-benzooxazol-2-yl)-phenylamine CAS No. 22501-77-5

4-(5-Methyl-benzooxazol-2-yl)-phenylamine

Cat. No. B1330709
CAS RN: 22501-77-5
M. Wt: 224.26 g/mol
InChI Key: TZIKYKSWQZSLOO-UHFFFAOYSA-N
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Description

The compound 4-(5-Methyl-benzooxazol-2-yl)-phenylamine is a heterocyclic compound that features a benzooxazole moiety. This structural motif is common in various synthesized compounds that exhibit a range of biological activities and chemical properties. Although the provided papers do not directly discuss 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, they do provide insights into similar heterocyclic compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multi-step reactions that can include cyclization and substitution processes. For example, the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing a benzooxazole moiety was achieved from N-[3-amino-4-(benzooxazol-2-yl)pyrazol-5-yl]phenylamine or its diazonium chloride with appropriate active methylene compounds . This suggests that similar methodologies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using spectroscopic methods and X-ray crystallography. For instance, a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was characterized by FT-IR, NMR, Mass spectroscopies, and single-crystal X-ray diffraction . These techniques could be used to determine the molecular structure of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, providing insights into its geometric parameters and electronic properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. For example, the study of the molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties of a related compound was conducted using theoretical calculations . Such properties are important for understanding the reactivity and potential applications of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, including its potential use as an antimicrobial agent, as suggested by the antimicrobial activity evaluation of similar compounds .

Scientific Research Applications

Synthesis and Reactivity

4-(5-Methyl-benzooxazol-2-yl)-phenylamine and its derivatives are involved in various synthesis reactions. For example, N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine is a key compound in the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing benzooxazole moiety, which are synthesized using active methylene compounds (Abdelhamid, Halim, & Baghos, 2007).

Medicinal Chemistry and Anticancer Activity

Several benzothiazole and benzoxazole derivatives, including those starting from 4-benzoxazol-2-yl-phenylamine, have been synthesized and evaluated for their anticancer activities. Notably, some compounds have shown potent inhibitory activity against human breast cancer cell lines, making them promising candidates for cancer therapy (Abdelgawad et al., 2013).

Molecular Imaging and Contrast Agents

In the field of molecular imaging, derivatives of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine have been explored as potential MRI contrast agents. For instance, a gadolinium(III)-4-benzothiazol-2-yl-phenylamine complex has been synthesized for brain-specific magnetic resonance (MR) imaging. This complex has demonstrated a higher relaxivity compared to standard MR contrast agents, making it a potential candidate for brain imaging applications (Saini et al., 2013).

Electrochromic Materials

4-(5-Methyl-benzooxazol-2-yl)-phenylamine is also integral in synthesizing electrochromic materials. A study synthesized triphenylamine containing copolymers, exploring the impact of π-bridge and triphenylamine unit on electrochemical properties. These polymers are promising for use in electrochromic devices (Hacioglu et al., 2014).

Antimicrobial Activities

Additionally, benzimidazole derivatives, including those synthesized from 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, have been investigated for their antimicrobial properties. These compounds have shown activity against various strains of human pathogenic microorganisms, indicating potential for use in antimicrobial therapies (Krishnanjaneyulu et al., 2014).

properties

IUPAC Name

4-(5-methyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIKYKSWQZSLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325460
Record name 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-benzooxazol-2-yl)-phenylamine

CAS RN

22501-77-5
Record name 22501-77-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-amino-p-cresol (1.5 g, 12 mmol), 4-aminobenzoic acid (1.67 g, 12 mmol) and 40 g polyphosphoric acid was heated at 190° C. under nitrogen for 6 h. The reaction mixture was cooled to room temperature and 300 ml water was added to the viscous liquid. The solid that precipitated was collected by filtration and dissolved in 200 ml ethyl acetate. The ethyl acetate solution was washed sequentially with 100 ml saturated aqueous sodium bicarbonate solution, 100 ml water and 100 ml brine, dried (anhydrous sodium sulfate) and concentrated under reduced pressure to yield the title compound as an off-white solid (2.43 g, 89% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
89%

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